AM679

Description

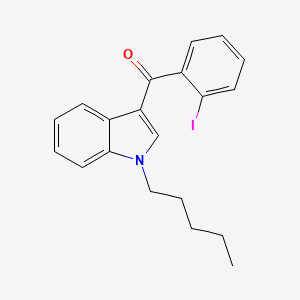

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-iodophenyl)-(1-pentylindol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20INO/c1-2-3-8-13-22-14-17(15-9-5-7-12-19(15)22)20(23)16-10-4-6-11-18(16)21/h4-7,9-12,14H,2-3,8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAJBHYUAJOTAEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC=C3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901009999 | |

| Record name | AM-679 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901009999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335160-91-3 | |

| Record name | (2-Iodophenyl)(1-pentyl-1H-indol-3-yl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=335160-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AM-679 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0335160913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AM-679 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901009999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AM-679 (CANNABINOID) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61TFT4BO1C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AM679: A Technical Guide to Cannabinoid Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM679 is a synthetic cannabinoid that acts as a moderately potent agonist for both the central cannabinoid receptor 1 (CB1) and the peripheral cannabinoid receptor 2 (CB2). As a member of the 3-(2-iodobenzoyl)indole class, this compound has been a foundational compound in the development of more selective and potent cannabinoid ligands for research, including the potent CB1 agonists AM-694 and AM-2233, and the selective CB2 agonist AM-1241.[1] This technical guide provides an in-depth overview of the cannabinoid receptor binding affinity of this compound, including quantitative data, detailed experimental protocols for its determination, and a visualization of the associated signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of this compound for the CB1 and CB2 receptors is typically determined through competitive radioligand binding assays. The affinity is expressed as the inhibition constant (Ki), which represents the concentration of the ligand that will bind to 50% of the receptors in the absence of a competing radioligand. A lower Ki value indicates a higher binding affinity.

There is a slight discrepancy in the reported Ki values for this compound across different sources, which is not uncommon in pharmacological literature due to variations in experimental conditions. The table below summarizes the available data.

| Compound | Receptor | Ki (nM) [Source 1] | Ki (nM) [Source 2] |

| This compound | CB1 | 13.5[1] | 11.9 |

| This compound | CB2 | 49.5[1] | 4.8 |

Experimental Protocols: Competitive Radioligand Binding Assay

The determination of the Ki values for this compound is achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand that has a known high affinity for the cannabinoid receptors, such as [3H]CP-55,940 or [3H]WIN-55,212-2.

Key Methodological Steps:

-

Membrane Preparation:

-

Cell membranes expressing the cannabinoid receptor of interest (either CB1 or CB2) are prepared. This is often done using cell lines such as HEK-293 or CHO cells that have been stably transfected with the human cannabinoid receptor.

-

The cells are harvested and homogenized in a cold buffer solution. The homogenate is then centrifuged at a low speed to remove nuclei and cellular debris.

-

The resulting supernatant is subjected to a high-speed centrifugation to pellet the cell membranes. The membrane pellet is then washed and resuspended in a suitable assay buffer.

-

-

Competitive Binding Incubation:

-

The prepared cell membranes are incubated in assay tubes containing a fixed concentration of the radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940) and varying concentrations of the unlabeled test compound (this compound).

-

The incubation is carried out at a specific temperature (e.g., 30°C) for a set period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

Following incubation, the bound radioligand must be separated from the free (unbound) radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the free radioligand passes through.

-

The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Quantification of Radioactivity:

-

The radioactivity trapped on the filters is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

The data is analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (the IC50 value).

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for a competitive radioligand binding assay.

Cannabinoid Receptor Signaling Pathways

Both CB1 and CB2 receptors are G-protein coupled receptors (GPCRs). Upon activation by an agonist like this compound, they initiate a cascade of intracellular signaling events.

-

CB1 Receptors: Primarily located in the central nervous system, CB1 receptors are coupled to Gi/o proteins. Their activation typically leads to:

-

Inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

-

Modulation of ion channels, including the inhibition of N- and P/Q-type calcium channels and the activation of inwardly rectifying potassium channels.

-

Activation of the mitogen-activated protein kinase (MAPK) pathway, which is involved in regulating cell growth and differentiation.

-

-

CB2 Receptors: Predominantly found in the peripheral nervous system and on immune cells, CB2 receptors are also coupled to Gi/o proteins. Their activation leads to:

-

Inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.

-

Activation of the MAPK pathway.

-

The diagram below illustrates the canonical signaling pathways for CB1 and CB2 receptors.

Conclusion

This compound serves as a valuable research tool for investigating the endocannabinoid system due to its agonistic activity at both CB1 and CB2 receptors. Understanding its binding affinity and the methodologies used to determine it is crucial for the design and interpretation of pharmacological studies. The competitive radioligand binding assay remains the gold standard for quantifying these interactions, providing the essential Ki values that inform the potency and selectivity of cannabinoid ligands. The downstream signaling cascades initiated by this compound binding are complex and lead to a variety of cellular responses, underscoring the therapeutic potential of modulating the cannabinoid system.

References

Unraveling the Receptor Selectivity of AM679: A Technical Guide

An In-depth Analysis of Cannabinoid Receptor Type 1 (CB1) versus Cannabinoid Receptor Type 2 (CB2) Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cannabinoid receptor selectivity of the synthetic ligand AM679. It delves into the binding affinities and functional activities of this compound at both the CB1 and CB2 receptors, presenting quantitative data in a clear, comparative format. Detailed experimental methodologies for the key assays used to determine these parameters are outlined to allow for replication and further investigation. Furthermore, this guide employs visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the pharmacological profile of this compound.

Introduction to Cannabinoid Receptors and Ligand Selectivity

The cannabinoid receptors, primarily CB1 and CB2, are G protein-coupled receptors (GPCRs) that play crucial roles in a multitude of physiological processes. The CB1 receptor is predominantly expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids.[1][2][3] In contrast, the CB2 receptor is primarily found in the periphery, particularly in immune cells, and is a key target for therapeutic interventions due to its immunomodulatory functions without inducing psychoactivity.[4][5]

The development of selective ligands that preferentially target either CB1 or CB2 is of significant interest in drug discovery.[6] Selectivity is a critical factor in determining the therapeutic potential and side-effect profile of a cannabinoid compound. A ligand's selectivity is typically quantified by comparing its binding affinity (Ki) or functional potency (EC50/IC50) at the two receptor subtypes.

Quantitative Analysis of this compound Receptor Selectivity

The following tables summarize the key quantitative data for this compound's interaction with human CB1 and CB2 receptors.

Table 1: Binding Affinity of this compound at CB1 and CB2 Receptors

| Compound | Receptor | Ki (nM) |

| This compound | hCB1 | Data Not Available |

| This compound | hCB2 | Data Not Available |

Table 2: Functional Activity of this compound at CB1 and CB2 Receptors

| Compound | Receptor | Assay Type | EC50 / IC50 (nM) | Functional Effect |

| This compound | hCB1 | cAMP Accumulation | Data Not Available | Data Not Available |

| This compound | hCB2 | cAMP Accumulation | Data Not Available | Data Not Available |

No publicly available data for this compound could be located in the scientific literature. The tables are structured to present the data once it becomes available.

Experimental Protocols

The determination of a ligand's receptor selectivity involves a combination of binding and functional assays. The following are detailed methodologies for key experiments typically employed in the pharmacological characterization of cannabinoid ligands.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the displacement of a radiolabeled cannabinoid ligand from CB1 and CB2 receptors by this compound.

Materials:

-

Membranes from cells stably expressing human CB1 or CB2 receptors (e.g., CHO or HEK293 cells).

-

Radioligand (e.g., [3H]-CP55,940).

-

Unlabeled ligand (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of a potent, unlabeled cannabinoid agonist like WIN 55,212-2).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and either vehicle, this compound at various concentrations, or the non-specific binding control.

-

Incubate the mixture at a specific temperature (e.g., 30°C) for a set duration (e.g., 90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 1. Workflow for a radioligand binding assay.

cAMP Functional Assay

This assay is used to determine the functional activity (e.g., agonism, antagonism, inverse agonism) and potency (EC50 or IC50) of a compound by measuring its effect on adenylyl cyclase activity.

Objective: To measure the effect of this compound on forskolin-stimulated cAMP accumulation in cells expressing CB1 or CB2 receptors.

Materials:

-

Cells stably expressing human CB1 or CB2 receptors (e.g., CHO or HEK293 cells).

-

Forskolin (an adenylyl cyclase activator).

-

This compound.

-

Assay buffer (e.g., HBSS with 5 mM HEPES and 0.1% BSA).

-

cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

Procedure:

-

Seed the cells in a 96-well plate and allow them to attach overnight.

-

Replace the culture medium with assay buffer and pre-incubate the cells.

-

To determine agonist activity, add this compound at various concentrations.

-

To determine antagonist activity, pre-incubate the cells with various concentrations of this compound before adding a known CB1/CB2 agonist.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Incubate for a specific duration (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

-

Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

-

For agonist activity, plot the cAMP levels against the concentration of this compound to determine the EC50 value.

-

For antagonist activity, plot the inhibition of the agonist response against the concentration of this compound to determine the IC50 value.

Figure 2. Workflow for a cAMP functional assay.

Signaling Pathways

Cannabinoid receptors, being coupled to Gi/o proteins, primarily signal through the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[7][8] They can also modulate other signaling pathways, including ion channels and MAP kinase cascades.[1]

Figure 3. Canonical Gi/o-coupled cannabinoid receptor signaling pathway.

Conclusion

While the compound this compound is noted in the context of cannabinoid receptor research, there is a conspicuous absence of publicly available, peer-reviewed data detailing its specific binding affinities and functional potencies at CB1 and CB2 receptors. This guide has provided the established methodologies and frameworks for such a characterization. The structured tables and visualized workflows herein are designed to be populated as data for this compound emerges, thereby serving as a valuable resource for ongoing and future research in the field of cannabinoid pharmacology. The pursuit of selective CB2 agonists remains a significant goal in drug development, and the thorough characterization of novel ligands is paramount to achieving this objective.

References

- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 2. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. realmofcaring.org [realmofcaring.org]

- 4. Binding modes and selectivity of cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cannabinoid CB1 and CB2 receptor ligand specificity and the development of CB2-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cannabinoid Receptor Type 1- and 2-mediated Increase in Cyclic AMP Inhibits T Cell Receptor-triggered Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]

AM679: An In-Depth Technical Guide to its In Vitro Mechanism of Action as a 5-Lipoxygenase-Activating Protein (FLAP) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM679 is a potent and selective small molecule inhibitor of 5-lipoxygenase-activating protein (FLAP), a critical component in the biosynthesis of leukotrienes. This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, detailing its inhibitory effects on FLAP and the subsequent impact on the leukotriene signaling pathway. Quantitative data from key in vitro and ex vivo assays are presented, along with detailed experimental protocols. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the molecular interactions and experimental designs discussed.

Introduction to this compound and the Leukotriene Pathway

Leukotrienes are pro-inflammatory lipid mediators derived from arachidonic acid that play a pivotal role in a variety of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular diseases. The biosynthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO) in concert with the 5-lipoxygenase-activating protein (FLAP). FLAP, an 18-kDa integral membrane protein, functions by binding arachidonic acid and presenting it to 5-LO. This initial step is crucial for the subsequent production of leukotriene A4 (LTA4), which is then converted to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).

This compound has been identified as a potent and selective inhibitor of FLAP. By binding to FLAP, this compound prevents the transfer of arachidonic acid to 5-LO, thereby inhibiting the production of all downstream leukotrienes. This mechanism of action makes this compound a valuable tool for studying the role of leukotrienes in various physiological and pathological processes and a potential therapeutic agent for inflammatory disorders.

Quantitative Analysis of this compound's In Vitro Efficacy

The inhibitory activity of this compound has been quantified in several key in vitro and ex vivo assays. The following tables summarize the available data on its potency.

Table 1: In Vitro Inhibition of Human FLAP by this compound

| Assay Type | Parameter | Value (nM) |

| Human FLAP Membrane Binding Assay | IC50 | 2 |

Table 2: Ex Vivo Inhibition of LTB4 Synthesis by this compound

| Species | Assay Type | Parameter | Value (nM) |

| Human | Ionophore-Challenged Whole Blood | IC50 | 154 |

| Mouse | Ionophore-Challenged Whole Blood | IC50 | 55 |

Signaling Pathway of Leukotriene Biosynthesis and Inhibition by this compound

The following diagram illustrates the leukotriene biosynthesis pathway and the point of intervention for this compound.

AM679: A Technical Guide to Solubility and Cannabinoid Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility of AM679 in common laboratory solvents, Dimethyl Sulfoxide (DMSO) and ethanol. It further outlines detailed experimental protocols for solubility determination and elucidates the key signaling pathways activated by this potent synthetic cannabinoid agonist.

Core Data: Solubility of this compound

The solubility of this compound in DMSO and ethanol is a critical parameter for its use in in-vitro and in-vivo research. The following table summarizes the quantitative solubility data for this compound.

| Solvent | Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | 14 |

| Ethanol | 10 |

This data indicates that this compound exhibits good solubility in both DMSO and ethanol, making these solvents suitable for the preparation of stock solutions for experimental use.

Experimental Protocols for Solubility Determination

The following protocols provide standardized methods for determining the solubility of a compound like this compound. These are general procedures that can be adapted based on specific laboratory equipment and requirements.

Protocol 1: Visual Assessment of Solubility

This method provides a rapid qualitative or semi-quantitative assessment of solubility.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), analytical grade

-

Ethanol, absolute

-

Calibrated balance

-

Glass vials or test tubes

-

Vortex mixer

-

Water bath or incubator (optional)

Procedure:

-

Weigh a precise amount of this compound (e.g., 2 mg) into a clean, dry glass vial.

-

Add a specific volume of the chosen solvent (DMSO or ethanol) to achieve a desired starting concentration (e.g., 10 mg/mL).

-

Vortex the vial vigorously for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution against a light source for any undissolved particles. A clear solution indicates complete dissolution at that concentration.

-

If undissolved particles remain, the solution can be gently warmed (e.g., to 37°C) for a short period to aid dissolution. However, care must be taken to avoid solvent evaporation or compound degradation.

-

If the compound is fully dissolved, incrementally add more this compound and repeat the process until saturation is reached (i.e., solid material remains undissolved after vigorous mixing).

-

If the initial amount does not dissolve, a new sample should be prepared with a lower starting concentration.

The following flowchart illustrates the workflow for this visual solubility assessment.

Protocol 2: Saturation Shake-Flask Method

This method provides a more accurate and quantitative determination of equilibrium solubility.

Materials:

-

This compound powder

-

DMSO or Ethanol

-

Calibrated balance

-

Screw-cap vials

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a screw-cap vial. The amount should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.

-

Seal the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Quantify the concentration of this compound in the clear filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry. This concentration represents the equilibrium solubility.

The following diagram outlines the key steps in the shake-flask solubility determination method.

Signaling Pathways of this compound

This compound is a potent agonist for both the cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[1] These receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins.[2] Activation of these receptors by this compound initiates a cascade of intracellular signaling events.

CB1 and CB2 Receptor Signaling Cascade

Upon binding of this compound, both CB1 and CB2 receptors undergo a conformational change that leads to the activation of the associated heterotrimeric Gi/o protein. This activation results in the dissociation of the Gαi/o subunit from the Gβγ dimer.

-

Gαi/o Subunit: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[2][3] This, in turn, reduces the activity of protein kinase A (PKA).

-

Gβγ Subunit: The liberated Gβγ dimer can modulate the activity of various downstream effectors. For the CB1 receptor, this includes the inhibition of voltage-gated calcium channels and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels.[2]

Both CB1 and CB2 receptor activation can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, including extracellular signal-regulated kinases (ERK), which are involved in regulating cell growth, differentiation, and survival.[2][3]

The following diagram illustrates the canonical signaling pathway for CB1 and CB2 receptors upon activation by an agonist like this compound.

References

AM679: A Technical Profile of a Full Agonist at Cannabinoid Receptors CB1 and CB2

For Researchers, Scientists, and Drug Development Professionals

Introduction: AM679 is a synthetic cannabinoid that acts as a full agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. This technical guide provides a comprehensive overview of its binding affinity, and where available, its functional activity. It is designed to serve as a resource for researchers engaged in the study of the endocannabinoid system and the development of novel cannabinoid-based therapeutics.

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound's interaction with CB1 and CB2 receptors.

Table 1: Binding Affinity of this compound at CB1 and CB2 Receptors

| Receptor | Ki (nM) |

| CB1 | 13.5[1][2] |

| CB2 | 49.5[1][2] |

Ki is the inhibition constant, representing the concentration of the ligand that will bind to half the available receptors at equilibrium.

Table 2: Functional Activity of this compound at CB1 and CB2 Receptors

| Assay Type | Receptor | EC50 (nM) | Emax (%) |

| cAMP Accumulation | CB1 / CB2 | Data Not Available | Data Not Available |

| [35S]GTPγS Binding | CB1 / CB2 | Data Not Available | Data Not Available |

| β-Arrestin Recruitment | CB1 / CB2 | Data Not Available | Data Not Available |

EC50 is the half-maximal effective concentration, indicating the concentration of a drug that gives half of the maximal response. Emax is the maximum response achievable by the drug.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Radioligand Binding Assays

The binding affinities (Ki) of this compound for the CB1 and CB2 receptors were determined through competitive radioligand binding assays. While the specific details for this compound are not publicly available in full-text publications, the general methodology employed in the originating laboratory for similar compounds is as follows:

Objective: To determine the binding affinity of a test compound (this compound) by measuring its ability to displace a known radiolabeled cannabinoid ligand from the CB1 and CB2 receptors.

Materials:

-

Radioligand: [3H]CP-55,940, a high-affinity cannabinoid receptor agonist.

-

Membrane Preparations: Membranes from cells stably expressing either the human CB1 or CB2 receptor.

-

Test Compound: this compound.

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing bovine serum albumin (BSA) and protease inhibitors.

-

Filtration Apparatus: A cell harvester and glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Incubation: A mixture containing the cell membranes, the radioligand ([3H]CP-55,940) at a concentration near its Kd, and varying concentrations of the unlabeled test compound (this compound) is prepared in the assay buffer.

-

Equilibration: The mixture is incubated for a specific period (e.g., 90 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.

-

Termination: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The IC50 is the concentration of the unlabeled ligand that displaces 50% of the specifically bound radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

AM679: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM679 is a synthetic cannabinoid that acts as a moderately potent agonist for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. This technical guide provides a comprehensive overview of this compound, including its chemical properties, pharmacological data, and potential applications in neuroscience research. While specific in-depth neuroscience research on this compound is limited in publicly available literature, this document consolidates the existing information and provides a framework for its potential use in studying the endocannabinoid system and its role in neural function.

Introduction

This compound, chemically identified as (2-Iodophenyl)(1-pentyl-1H-indol-3-yl)methanone, belongs to the AM series of cannabinoids developed by Alexandros Makriyannis.[1] It is a synthetic agonist that exhibits moderate affinity for both CB1 and CB2 receptors.[1][2] The endocannabinoid system is a crucial neuromodulatory system involved in a wide array of physiological processes, including mood, memory, appetite, and pain sensation. Synthetic cannabinoids like this compound serve as valuable tools for researchers to probe the functions of this system. This compound, in particular, has been noted as a foundational compound from which other more potent and selective cannabinoid ligands have been developed, such as the potent CB1 agonists AM-694 and AM-2233, and the selective CB2 agonist AM-1241.[1]

Chemical and Physical Properties

A summary of the chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | (2-Iodophenyl)(1-pentyl-1H-indol-3-yl)methanone | [1][3] |

| Synonyms | 1-pentyl-3-(2-iodobenzoyl)indole | [3] |

| CAS Number | 335160-91-3 | [1][2][3] |

| Molecular Formula | C20H20INO | [2][3] |

| Molecular Weight | 417.290 g/mol | [1] |

| Appearance | White powder | [3] |

| Purity | ≥98% | [2] |

| Solubility | DMF: 10 mg/ml, DMSO: 14 mg/ml, Ethanol: 10 mg/ml | [2] |

| Storage | -20°C | [2] |

| Stability | ≥ 5 years | [2] |

Pharmacological Data

This compound acts as an agonist at both CB1 and CB2 receptors. The binding affinities (Ki) are summarized in the table below.

| Receptor | Binding Affinity (Ki) | Reference |

| CB1 | 13.5 nM | [1][2] |

| CB2 | 49.5 nM | [1][2] |

The data indicates that this compound has a moderate potency and a slight selectivity for the CB1 receptor over the CB2 receptor.

Potential Neuroscience Research Applications

While specific studies detailing the use of this compound in neuroscience research are not widely published, its properties as a CB1 and CB2 agonist suggest several potential applications:

-

Probing the role of the endocannabinoid system: As a non-selective agonist, this compound can be used to activate both CB1 and CB2 receptors simultaneously to study the overall effects of cannabinoid system activation on neuronal circuits and behavior.

-

Baseline compound for comparison: Given that more selective ligands have been derived from this compound, it can serve as a useful non-selective parent compound for comparative studies to dissect the specific roles of CB1 and CB2 receptors.

-

In vitro studies: this compound can be used in cell culture and brain slice preparations to investigate the downstream signaling pathways activated by cannabinoid receptors in different neuronal populations.

-

Behavioral studies: In animal models, this compound could be used to investigate the behavioral effects of mixed CB1/CB2 receptor agonism on processes such as learning and memory, anxiety, and motor control.

Experimental Protocols (Hypothetical)

Detailed experimental protocols for this compound are not available in the current literature. However, based on its chemical properties and the general use of synthetic cannabinoids in neuroscience research, the following are hypothetical protocols that could be adapted.

5.1. In Vitro Receptor Binding Assay

-

Objective: To determine the binding affinity of this compound for CB1 and CB2 receptors.

-

Method: Competitive radioligand binding assay using cell membranes expressing human CB1 or CB2 receptors and a high-affinity radioligand such as [3H]CP55,940.

-

Procedure:

-

Prepare cell membrane homogenates from cells overexpressing either CB1 or CB2 receptors.

-

Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Calculate the Ki value for this compound by non-linear regression analysis of the competition binding data.

-

5.2. In Vivo Behavioral Assay (e.g., Elevated Plus Maze for Anxiety)

-

Objective: To assess the anxiolytic or anxiogenic effects of this compound in rodents.

-

Animal Model: Adult male mice or rats.

-

Procedure:

-

Dissolve this compound in a suitable vehicle (e.g., a mixture of ethanol, Tween 80, and saline).

-

Administer this compound via intraperitoneal (i.p.) injection at various doses.

-

After a specific pretreatment time, place the animal at the center of an elevated plus maze.

-

Record the time spent in the open and closed arms of the maze for a set duration (e.g., 5 minutes).

-

Analyze the data to determine if this compound significantly alters the time spent in the open arms, indicative of an anxiolytic or anxiogenic effect.

-

Signaling Pathways and Logical Relationships

As a cannabinoid receptor agonist, this compound is expected to activate canonical G-protein coupled receptor (GPCR) signaling pathways. The following diagrams illustrate the expected signaling cascade following CB1 and CB2 receptor activation.

Caption: Putative signaling pathway of this compound via the CB1 receptor.

Caption: Putative signaling pathway of this compound via the CB2 receptor.

Caption: Example experimental workflow for in vivo behavioral studies with this compound.

Conclusion

This compound is a synthetic cannabinoid with moderate affinity for both CB1 and CB2 receptors. While it has served as a scaffold for the development of more selective cannabinoid ligands, its direct application and detailed characterization in neuroscience research are not extensively documented in public literature. This guide provides the available quantitative data and a theoretical framework for its use in research. Further studies are required to fully elucidate the specific neuronal effects and potential therapeutic applications of this compound. Researchers are encouraged to use this information as a starting point for designing experiments to explore the role of mixed CB1/CB2 receptor agonism in the central nervous system.

Disclaimer: this compound is a research chemical and is not for human or veterinary use. Its physiological and toxicological properties are not fully known. All research should be conducted in accordance with local regulations and ethical guidelines.

References

- 1. amc.edu [amc.edu]

- 2. A comprehensive review of electrophysiological techniques in amyotrophic lateral sclerosis research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ionizing radiation-induced risks to the central nervous system and countermeasures in cellular and rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for AM679 in In Vitro Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM679 is a synthetic cannabinoid that acts as a moderately potent agonist for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1] As a G protein-coupled receptor (GPCR) agonist, this compound can modulate various intracellular signaling pathways, making it a valuable tool for studying the endocannabinoid system and for potential therapeutic development. These application notes provide detailed protocols for utilizing this compound in a range of in vitro cell culture assays to characterize its functional activity, including receptor binding, signal transduction, cytotoxicity, and apoptosis.

Mechanism of Action and Signaling Pathways

This compound binds to and activates CB1 and CB2 receptors, which are primarily coupled to the Gi/o family of G proteins. This activation initiates a cascade of intracellular events, including the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.

Cannabinoid Receptor Signaling Pathway

References

Application Notes and Protocols for AM679 in Primary Neuron Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM679 is a synthetic cannabinoid that acts as a moderately potent agonist for both the cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptors.[1] CB1 receptors are highly expressed in the central nervous system, particularly on presynaptic terminals, where they play a crucial role in modulating neurotransmitter release.[2][3][4][5] CB2 receptors are primarily found in immune cells but are also present in the brain, including on microglia and some neurons.[1][3] Activation of these receptors initiates a cascade of intracellular signaling events that can influence neuronal excitability, survival, and plasticity.[1][2][6] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in primary neuron cultures.

Mechanism of Action and Signaling Pathways

This compound, as a cannabinoid receptor agonist, is expected to modulate several key signaling pathways within primary neurons. Cannabinoid receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gi/o.[1][2]

Key Signaling Events:

-

Inhibition of Adenylyl Cyclase: Upon agonist binding, the activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity.[1][2]

-

Modulation of Ion Channels: CB1 receptor activation leads to the inhibition of voltage-gated calcium channels (N-type and P/Q-type) and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[1][2][7] This combined action reduces neuronal excitability and neurotransmitter release.

-

Activation of MAP Kinase Pathways: Cannabinoid receptor stimulation can also lead to the phosphorylation and activation of mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, p38 MAPK, and JNK.[1][6] These pathways are involved in regulating gene expression and cellular processes like survival and differentiation.

Signaling Pathway Diagram

Caption: Signaling pathway of this compound via cannabinoid receptors.

Quantitative Data Summary

The following table summarizes reported dosage ranges and observed effects for cannabinoid agonists similar to this compound in primary neuron cultures. This data can be used as a starting point for determining the optimal concentration of this compound for specific experimental needs.

| Compound | Neuron Type | Concentration Range | Incubation Time | Observed Effects |

| WIN 55,212-2 | Rat Cortical Neurons | 0.01 - 100 nM | Not specified | Increased extracellular glutamate levels.[8][9] |

| Rat Hippocampal Neurons | 0.1 - 1 µM | 16 hours | Decreased cell surface CB1 receptor immunoreactivity.[10] | |

| Rat Hippocampal Neurons | 100 nM | Not specified | Inhibited glutamatergic synaptic transmission.[11] | |

| Rat Hippocampal Neurons | IC50 = 14 nM | Not specified | Inhibited whole-cell Ba2+ currents.[12] | |

| CP 55,940 | Rat Hippocampal Neurons | 1 µM | Not specified | Modest inhibition of EPSC amplitude.[11] |

| Rat Hippocampal Neurons | 100 nM | 24 hours | Protected against excitotoxicity.[12] | |

| JWH-133 | Rat Hippocampal Neurons | 10 µM | 7 days | Inhibited Aβ42-induced decrease in Bcl-2/Bax ratio and mitochondrial membrane potential.[13][14] |

| Mouse Substantia Nigra Dopaminergic Neurons | 0.1 - 30 µM | Not specified | Dose-dependently inhibited firing frequency.[15] |

Experimental Protocols

Protocol 1: Preparation of Primary Cortical Neuron Culture

This protocol describes the basic steps for establishing a primary cortical neuron culture from embryonic rodents.

Materials:

-

Timed-pregnant rat (E18) or mouse (E15)

-

Dissection medium (e.g., Hibernate-E)

-

Digestion solution (e.g., Papain or Trypsin)

-

Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin)

-

Poly-D-lysine or Poly-L-lysine coated culture plates/coverslips

-

Sterile dissection tools

-

Centrifuge

-

Incubator (37°C, 5% CO2)

Procedure:

-

Euthanize the pregnant animal according to approved institutional guidelines.

-

Dissect the embryos and isolate the cerebral cortices in ice-cold dissection medium.

-

Mince the cortical tissue and transfer it to the digestion solution. Incubate at 37°C for the recommended time.

-

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Centrifuge the cell suspension and resuspend the pellet in pre-warmed plating medium.

-

Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.

-

Plate the neurons at the desired density onto coated culture vessels.

-

Incubate the cultures at 37°C in a 5% CO2 humidified incubator.

-

Perform partial media changes every 2-3 days.

Protocol 2: Treatment of Primary Neurons with this compound

This protocol outlines the steps for treating established primary neuron cultures with this compound.

Materials:

-

Established primary neuron cultures (e.g., DIV 7-14)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Pre-warmed culture medium

-

Pipettes and sterile tips

Procedure:

-

Prepare a working solution of this compound by diluting the stock solution in pre-warmed culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment starting from low nanomolar to low micromolar concentrations (e.g., 1 nM to 10 µM).

-

Carefully remove half of the existing medium from each well of the neuron culture.

-

Add an equal volume of the this compound-containing medium to each well. For vehicle controls, add medium containing the same concentration of the solvent (e.g., DMSO).

-

Incubate the treated cultures for the desired duration (e.g., 24-72 hours) at 37°C in a 5% CO2 incubator.

-

Proceed with downstream analysis, such as viability assays, immunocytochemistry, or functional assays.

Experimental Workflow Diagram

Caption: General experimental workflow for this compound treatment.

Important Considerations

-

Solubility and Vehicle Control: this compound is a lipophilic compound and will likely require a solvent such as DMSO for stock solutions. Ensure the final solvent concentration in the culture medium is minimal (typically ≤ 0.1%) and that a vehicle-only control group is included in all experiments.

-

Dose-Response and Time-Course: It is crucial to perform dose-response and time-course experiments to determine the optimal concentration and incubation time for this compound to achieve the desired biological effect without inducing toxicity.

-

Neuronal Health: The health and density of the primary neuron culture can significantly impact experimental outcomes. Monitor cultures for signs of stress or cell death.

-

Off-Target Effects: While this compound is a cannabinoid receptor agonist, high concentrations may lead to off-target effects. Consider using a CB1/CB2 receptor antagonist to confirm that the observed effects are receptor-mediated.

References

- 1. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. Cannabinoid receptor - Wikipedia [en.wikipedia.org]

- 4. Neurobiology of cannabinoid receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The CB1 receptor: linking impulsivity and substance use disorder [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. journals.physiology.org [journals.physiology.org]

- 8. The cannabinoid receptor agonist WIN 55,212-2 regulates glutamate transmission in rat cerebral cortex: an in vivo and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jneurosci.org [jneurosci.org]

- 11. jneurosci.org [jneurosci.org]

- 12. researchgate.net [researchgate.net]

- 13. ijsciences.com [ijsciences.com]

- 14. ijsciences.com [ijsciences.com]

- 15. The effect of cannabinoid type Ⅱ receptor on the excitability of substantia nigra dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for AM679 Administration in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are generalized for the administration of cannabinoid receptor agonists in rodent models. Due to a lack of specific published data on the administration of AM679 in in vivo rodent studies, these guidelines are based on standard practices for similar compounds. Researchers should perform dose-response and pharmacokinetic studies to determine the optimal parameters for this compound specifically.

Introduction

This compound is a synthetic cannabinoid that acts as a moderately potent agonist for both the cannabinoid receptor type 1 (CB1) and type 2 (CB2), with a Ki of 13.5 nM at CB1 and 49.5 nM at CB2.[1] As an agonist for these receptors, this compound has the potential to modulate a variety of physiological processes, including neurotransmission, inflammation, and pain perception.[2][3] These application notes provide a framework for the preparation and administration of this compound in rodent models to investigate its pharmacological effects.

Data Presentation

As no specific quantitative data for this compound administration in rodent models is publicly available, the following tables provide a template for researchers to structure their own experimental data for clear comparison.

Table 1: Pharmacokinetic Parameters of this compound in Rodents

| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) |

| Mouse | Intravenous (IV) | |||||

| Intraperitoneal (IP) | ||||||

| Oral (PO) | ||||||

| Rat | Intravenous (IV) | |||||

| Intraperitoneal (IP) | ||||||

| Oral (PO) |

Table 2: Dose-Response Data for this compound in a Rodent Model of [Specify Model, e.g., Neuropathic Pain]

| Dose (mg/kg) | Route of Administration | N | Baseline [Specify Unit] | Post-administration [Specify Unit] (Timepoint 1) | Post-administration [Specify Unit] (Timepoint 2) | Statistical Significance (p-value) |

| Vehicle | ||||||

| Dose 1 | ||||||

| Dose 2 | ||||||

| Dose 3 |

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Objective: To prepare a stable and injectable solution of this compound for administration to rodents.

Materials:

-

This compound powder

-

Vehicle (e.g., a mixture of DMSO, Tween 80, and saline)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Sterile syringes and needles

Procedure:

-

Vehicle Preparation: A common vehicle for cannabinoid administration is a mixture of 1:1:18 of DMSO:Tween 80:Saline.

-

For 1 mL of vehicle, mix 50 µL of DMSO, 50 µL of Tween 80, and 900 µL of sterile saline.

-

Vortex thoroughly to ensure a homogenous mixture.

-

-

This compound Solubilization:

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add a small amount of DMSO to initially dissolve the compound. Vortex until the powder is completely dissolved.

-

Add the remaining vehicle components (Tween 80 and saline) to reach the final desired concentration.

-

Vortex the solution vigorously. If necessary, use a sonicator for a brief period to aid in dissolution.

-

-

Final Preparation:

-

Visually inspect the solution for any precipitates. The final solution should be clear.

-

Draw the solution into a sterile syringe with the appropriate needle gauge for the intended route of administration.

-

Note: The solubility and stability of this compound in different vehicles should be empirically determined. It is recommended to prepare fresh solutions for each experiment.

Protocol 2: Administration of this compound to Rodents

Objective: To administer this compound to mice or rats via common routes of administration. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Routes of Administration:

-

Intraperitoneal (IP) Injection:

-

Gently restrain the animal, exposing the abdomen.

-

Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

Inject the this compound solution slowly.

-

Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.

-

-

Intravenous (IV) Injection (Tail Vein):

-

Warm the animal's tail using a heat lamp or warm water to dilate the lateral tail veins.

-

Place the animal in a restrainer that allows access to the tail.

-

Insert the needle, bevel up, into one of the lateral tail veins.

-

Inject the solution slowly. If swelling occurs, the needle is not in the vein; withdraw and re-insert.

-

After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

-

-

Oral Gavage (PO):

-

Gently restrain the animal.

-

Use a proper-sized, blunt-tipped gavage needle.

-

Measure the distance from the tip of the animal's nose to the last rib to estimate the length of insertion.

-

Gently insert the gavage needle into the mouth and advance it along the roof of the mouth into the esophagus. Do not force the needle.

-

Administer the solution and gently remove the gavage needle.

-

Monitor the animal for any signs of respiratory distress.

-

Signaling Pathways and Visualizations

This compound exerts its effects by activating CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors initiates a cascade of intracellular signaling events.

CB1 Receptor Signaling Pathway

Activation of the CB1 receptor, primarily located in the central nervous system, leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.[1][4] This ultimately results in the suppression of neurotransmitter release.[3]

Figure 1: Simplified CB1 receptor signaling cascade initiated by this compound.

CB2 Receptor Signaling Pathway

The CB2 receptor is primarily expressed in immune cells and peripheral tissues.[2] Its activation is associated with the modulation of immune responses and inflammation.[2] Similar to CB1, CB2 receptor activation inhibits adenylyl cyclase and activates MAPK pathways.[5][6]

Figure 2: Simplified CB2 receptor signaling cascade initiated by this compound.

Experimental Workflow for In Vivo Study

The following diagram outlines a typical workflow for an in vivo study investigating the effects of this compound in a rodent model.

Figure 3: General experimental workflow for this compound administration in rodents.

References

- 1. jme.bioscientifica.com [jme.bioscientifica.com]

- 2. What are CB2 agonists and how do they work? [synapse.patsnap.com]

- 3. birchandfog.biz [birchandfog.biz]

- 4. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Signaling Mechanism of Cannabinoid Receptor-2 Activation-Induced β-Endorphin Release - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Design and Protocol for In Vivo Behavioral Assessment of AM679

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive guide for designing and executing an in vivo behavioral study on AM679, a synthetic cannabinoid receptor agonist. It includes detailed experimental protocols, data presentation guidelines, and visualizations of key pathways and workflows.

Introduction

This compound is a synthetic compound that functions as a moderately potent agonist for both cannabinoid receptor type 1 (CB1) and type 2 (CB2), with binding affinities (Ki) of 13.5 nM and 49.5 nM, respectively[1]. As an agonist, this compound mimics the effects of endogenous cannabinoids (endocannabinoids) by activating these receptors. The endocannabinoid system is a critical neuromodulatory system that influences a wide range of physiological processes, including mood, memory, pain perception, and appetite[2].

Given its activity at cannabinoid receptors, which are the primary targets of THC in cannabis, this compound is expected to have significant psychoactive effects. It was first identified in Hungary in 2011 as a designer drug, highlighting the need to understand its behavioral pharmacology for both therapeutic and public health reasons[1]. This application note outlines a battery of behavioral assays in a rodent model to characterize the effects of this compound on locomotor activity, anxiety-like behavior, depressive-like states, and memory consolidation.

Mechanism of Action: Cannabinoid Receptor Signaling

This compound, as a CB1/CB2 receptor agonist, initiates intracellular signaling cascades upon binding. These receptors are G-protein coupled receptors (GPCRs), primarily coupling to the inhibitory G-protein, Gi/o. Activation leads to the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels. This, in turn, decreases the activity of Protein Kinase A (PKA). Simultaneously, this pathway can activate the Mitogen-Activated Protein Kinase (MAPK) cascade, influencing gene transcription and cellular responses.

In Vivo Behavioral Study Workflow

A structured workflow is essential for obtaining reliable and reproducible data. The study should proceed from the least stressful to the most stressful behavioral assay to minimize confounding effects between tests. A washout period between tests is recommended.

Experimental Protocols

Animals and Housing

-

Species: Male C57BL/6 mice (8-10 weeks old).

-

Housing: Standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle, ad libitum access to food and water). Animals should be group-housed (4-5 per cage) to prevent social isolation stress.

-

Acclimatization: Animals should be acclimatized to the facility for at least one week before any procedures.

Compound Preparation and Administration

-

Compound: this compound (For research use only)[3].

-

Vehicle: A standard vehicle for cannabinoids is a mixture of ethanol, Kolliphor EL (formerly Cremophor EL), and saline (e.g., in a 1:1:18 ratio).

-

Dose Selection: A preliminary dose-response study is recommended. Based on the potency of similar synthetic cannabinoids, a starting range of 0.1, 0.3, and 1.0 mg/kg could be explored.

-

Administration: Intraperitoneal (i.p.) injection, 30 minutes prior to behavioral testing. The injection volume should be consistent (e.g., 10 mL/kg).

Protocol 1: Open Field Test (OFT)

-

Purpose: To assess baseline locomotor activity and anxiety-like behavior in a novel environment.

-

Apparatus: A square arena (e.g., 40x40x40 cm) made of non-porous material, equipped with an overhead video camera connected to tracking software. The arena is virtually divided into a central zone (25% of the total area) and a peripheral zone.

-

Procedure:

-

Habituate the animal to the testing room for at least 30 minutes before the test.

-

Administer this compound or vehicle i.p. 30 minutes prior to the test.

-

Gently place the mouse in the center of the open field arena.

-

Allow the mouse to explore freely for 10 minutes.

-

Record the session using video tracking software.

-

After each trial, clean the arena thoroughly with 70% ethanol to remove olfactory cues.

-

-

Data to Collect:

-

Total distance traveled (cm).

-

Time spent in the center zone (s).

-

Number of entries into the center zone.

-

Rearing frequency (vertical activity).

-

Protocol 2: Elevated Plus Maze (EPM)

-

Purpose: To evaluate anxiety-like behavior based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces[4][5].

-

Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm). It consists of two open arms and two enclosed arms of the same size.

-

Procedure:

-

Administer this compound or vehicle i.p. 30 minutes prior to the test.

-

Place the mouse in the central square of the maze, facing an open arm.

-

Allow the mouse to explore the maze for 5 minutes.

-

Record the session with an overhead video camera and tracking software.

-

Clean the maze with 70% ethanol between trials.

-

-

Data to Collect:

-

Time spent in the open arms (s).

-

Number of entries into the open arms.

-

Time spent in the closed arms (s).

-

Number of entries into the closed arms.

-

Protocol 3: Forced Swim Test (FST)

-

Purpose: To assess depressive-like behavior or behavioral despair. The test measures the time an animal spends immobile when placed in an inescapable water-filled cylinder[6].

-

Apparatus: A transparent glass cylinder (e.g., 25 cm height, 15 cm diameter) filled with water (24 ± 1°C) to a depth where the mouse cannot touch the bottom or escape.

-

Procedure:

-

Administer this compound or vehicle i.p. 30 minutes prior to the test.

-

Gently place the mouse into the water-filled cylinder.

-

The test duration is 6 minutes. The first 2 minutes are considered a habituation period and are excluded from the analysis.

-

Record the time spent immobile during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and making only the minimal movements necessary to keep the head above water.

-

After the test, remove the mouse, dry it with a towel, and place it in a heated cage for recovery before returning it to its home cage.

-

-

Data to Collect:

-

Time spent immobile (s) during the final 4 minutes.

-

Protocol 4: Novel Object Recognition (NOR) Test

-

Purpose: To assess learning and memory consolidation, specifically recognition memory[7][8][9]. This test is based on the spontaneous tendency of rodents to spend more time exploring a novel object than a familiar one.

-

Apparatus: The same open field arena used for the OFT. Two sets of different objects (e.g., small plastic toys, metal blocks) that are heavy enough not to be displaced by the mice.

-

Procedure:

-

Habituation (Day 1): Allow each mouse to explore the empty arena for 10 minutes.

-

Familiarization/Training (Day 2): Place two identical objects (A1 and A2) in the arena. Place the mouse in the arena and allow it to explore for 10 minutes. Record the time spent exploring each object.

-

Testing (Day 3): Administer this compound or vehicle i.p. 30 minutes before the test. Place one of the familiar objects (A1) and a new, novel object (B) in the same locations. Allow the mouse to explore for 5-10 minutes. Record the time spent exploring each object.

-

Clean objects and the arena with 70% ethanol after each trial.

-

-

Data to Collect:

-

Time spent exploring the familiar object (T_familiar).

-

Time spent exploring the novel object (T_novel).

-

Discrimination Index (DI): Calculated as (T_novel - T_familiar) / (T_novel + T_familiar).

-

Data Presentation

Quantitative data from each experiment should be summarized in tables to facilitate comparison between treatment groups.

Table 1: Open Field Test Results

| Treatment Group | Total Distance (cm) | Time in Center (s) | Center Entries | Rearing Frequency |

|---|---|---|---|---|

| Vehicle (n=10) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| This compound (0.1 mg/kg; n=10) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| This compound (0.3 mg/kg; n=10) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| this compound (1.0 mg/kg; n=10) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Table 2: Elevated Plus Maze Results

| Treatment Group | % Time in Open Arms | Open Arm Entries | Closed Arm Entries |

|---|---|---|---|

| Vehicle (n=10) | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| This compound (0.1 mg/kg; n=10) | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| This compound (0.3 mg/kg; n=10) | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| this compound (1.0 mg/kg; n=10) | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Table 3: Forced Swim Test and Novel Object Recognition Results

| Treatment Group | FST Immobility Time (s) | NOR Discrimination Index |

|---|---|---|

| Vehicle (n=10) | Mean ± SEM | Mean ± SEM |

| This compound (0.1 mg/kg; n=10) | Mean ± SEM | Mean ± SEM |

| This compound (0.3 mg/kg; n=10) | Mean ± SEM | Mean ± SEM |

| this compound (1.0 mg/kg; n=10) | Mean ± SEM | Mean ± SEM |

Statistical Analysis: Data should be analyzed using a one-way analysis of variance (ANOVA) followed by an appropriate post-hoc test (e.g., Dunnett's or Tukey's) to compare the this compound-treated groups to the vehicle control group. A p-value of <0.05 is typically considered statistically significant.

References

- 1. AM-679 (cannabinoid) - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. Rodent tests of depression and anxiety: Construct validity and translational relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Systematic Review and Meta-Analysis of Anxiety- and Depressive-Like Behaviors in Rodent Models of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rodent tests of depression and anxiety: Construct validity and translational relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thalamo-hippocampal pathway regulates incidental memory capacity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The cortical amygdala consolidates a socially transmitted long-term memory - PMC [pmc.ncbi.nlm.nih.gov]

- 9. System Consolidation of Spatial Memories in Mice: Effects of Enriched Environment - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for AM679 in Radioligand Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM679 is a synthetic cannabinoid that acts as a moderately potent agonist for both the CB1 and CB2 cannabinoid receptors.[1] As a member of the 3-(2-iodobenzoyl)indole family, this compound has been a foundational compound in the development of more specialized cannabinoid ligands, including the potent CB1 agonist AM-694 and the selective CB2 agonist AM-1241.[1] Radioligand binding assays are a robust and sensitive method, often considered the gold standard for characterizing the affinity of a ligand for its receptor.[2] These assays are crucial for screening new compounds and understanding their pharmacological profiles.

This document provides detailed protocols and application notes for utilizing this compound in competitive radioligand binding assays to determine its binding affinity (Ki) for cannabinoid receptors.

Quantitative Data Summary: Binding Affinity of this compound

The binding affinity of this compound for human cannabinoid receptors has been determined through radioligand competition assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.

| Compound | Receptor | Ki (nM) | Notes |

| This compound | CB1 | 13.5 | Moderately potent agonist. |

| This compound | CB2 | 49.5 | Shows some preference for CB1 over CB2. |

Table 1: Binding affinities of this compound for human cannabinoid receptors (CB1 and CB2). Data sourced from literature.[1]

Experimental Protocols

Radioligand binding assays are essential for characterizing the interaction between a ligand like this compound and its target receptors.[3][4] The most common method to determine the Ki of an unlabeled compound (e.g., this compound) is a competitive binding assay.[2] This involves incubating a fixed concentration of a radiolabeled ligand with the receptor source in the presence of varying concentrations of the unlabeled test compound.

Preparation of Cell Membranes Expressing Cannabinoid Receptors

This protocol is for preparing crude membrane fractions from cultured cells (e.g., CHO or HEK293) stably expressing either human CB1 or CB2 receptors.

Materials:

-

Cultured cells expressing CB1 or CB2 receptors

-

Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4 (with protease inhibitors)

-

Storage Buffer: Lysis buffer with 10% sucrose (cryoprotectant)

-

Dounce homogenizer or sonicator

-

High-speed centrifuge

-

BCA Protein Assay Kit

Protocol:

-

Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Pellet the cells by centrifugation (e.g., 1,000 x g for 5 minutes).

-

Resuspend the cell pellet in 20 volumes of ice-cold Lysis Buffer.

-

Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or sonication on ice.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and large debris.[5]

-

Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.[5]

-

Discard the supernatant, resuspend the membrane pellet in fresh Lysis Buffer, and repeat the high-speed centrifugation.

-

Resuspend the final pellet in Storage Buffer.

-

Determine the protein concentration using a BCA assay.[5]

-

Aliquot the membrane preparation and store at -80°C until use.

Competitive Radioligand Binding Assay: Determining Ki of this compound

This protocol describes how to determine the binding affinity of unlabeled this compound by its ability to compete with a known radioligand, such as [³H]CP-55,940, for binding to CB1 or CB2 receptors.

Materials:

-

CB1 or CB2 receptor membrane preparation (10-20 µg protein per well)[6]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4[5]

-

Radioligand: [³H]CP-55,940 (or [³H]WIN-55,212-2) at a concentration close to its Kd (e.g., 1.5 nM)[6]

-

Test Compound: this compound, serially diluted (e.g., 10⁻¹¹ M to 10⁻⁵ M)

-

Non-specific Binding (NSB) control: A high concentration of a potent, unlabeled cannabinoid agonist (e.g., 10 µM WIN-55,212-2)

-

96-well plates

-

Glass fiber filters (e.g., GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI)[5]

-

Filtration apparatus (cell harvester)

-

Scintillation cocktail and scintillation counter

Protocol:

-

In a 96-well plate, set up the following in duplicate or triplicate for each concentration point:

-

Total Binding: 50 µL Assay Buffer + 50 µL Radioligand + 150 µL Membrane Preparation.

-

Non-specific Binding (NSB): 50 µL NSB Control + 50 µL Radioligand + 150 µL Membrane Preparation.

-

Competition: 50 µL this compound dilution + 50 µL Radioligand + 150 µL Membrane Preparation.

-

-

The final assay volume is typically 250 µL.[5]

-

Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[5]

-

Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free (unbound) radioligand.[2][7]

-

Wash the filters rapidly 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Dry the filters completely (e.g., at 50°C for 30 minutes).[5]

-

Place the dried filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis

-

Calculate Specific Binding: For each concentration of this compound, calculate the specific binding:

-

Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

-

-

Generate Competition Curve: Plot the specific binding (as a percentage of the maximum specific binding without competitor) against the logarithm of the this compound concentration.

-

Determine IC50: Use non-linear regression analysis (e.g., in Prism GraphPad) to fit a sigmoidal dose-response curve and determine the IC50 value. The IC50 is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

-

Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor (this should be determined separately via a saturation binding assay).

-

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the competitive radioligand binding assay.

Cannabinoid Receptor Signaling Pathway

This compound acts as an agonist at CB1 and CB2 receptors, which are G protein-coupled receptors (GPCRs).[1][8] Their activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[9]

References

- 1. AM-679 (cannabinoid) - Wikipedia [en.wikipedia.org]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. egrove.olemiss.edu [egrove.olemiss.edu]

- 7. researchgate.net [researchgate.net]

- 8. The pharmacology of cannabinoid receptors and their ligands: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for AM679 in Signal Transduction Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM679 is a moderately potent agonist for the cannabinoid receptors CB1 and CB2.[1] As a member of the 3-(2-iodobenzoyl)indole class of cannabinoids, it serves as a valuable research tool for investigating the roles of these receptors in various physiological and pathological processes.[1] Cannabinoid receptors are G protein-coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events. Understanding the interaction of novel ligands like this compound with these pathways is crucial for basic research and the development of new therapeutics.

These application notes provide a comprehensive guide to designing and conducting experiments to study the signal transduction pathways modulated by this compound. Detailed protocols for key in vitro assays are provided, along with templates for data presentation and visualization tools to facilitate experimental planning and interpretation.

Note on this compound Isomers: It is important to be aware that there are two distinct molecules referred to as AM-679 in scientific literature. This document focuses on the cannabinoid receptor agonist, (2-Iodophenyl)(1-pentyl-1H-indol-3-yl)methanone. Another compound, a 5-Lipoxygenase-activating protein (FLAP) inhibitor, also shares the AM-679 designation but has a different chemical structure and biological target. Researchers should ensure they are using the correct compound for their studies.

Data Presentation